Fmoc-L-Val-CHN2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

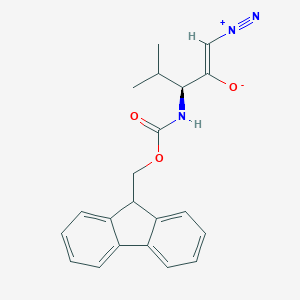

Fmoc-L-Val-CHN2: is a derivative of the amino acid valine, where the valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and has gained significant attention in the field of medical research due to its potential therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group can be introduced by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Diazomethane Formation: The diazomethane group (CHN2) can be introduced by reacting the Fmoc-protected valine with diazomethane in an appropriate solvent.

Industrial Production Methods: The industrial production of Fmoc-L-Val-CHN2 typically involves large-scale synthesis using automated peptide synthesizers.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Fmoc-L-Val-CHN2 can undergo oxidation reactions, particularly at the diazomethane group, leading to the formation of various oxidized products.

Reduction: The compound can also undergo reduction reactions, especially at the Fmoc group, resulting in the removal of the protecting group.

Substitution: this compound can participate in substitution reactions where the diazomethane group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Deprotected valine derivatives.

Substitution: Substituted valine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Protease Inhibition

Fmoc-L-Val-CHN2 is primarily recognized for its ability to inhibit specific cysteine proteases, such as cathepsins B and L. These enzymes are implicated in numerous pathological conditions, including cancer and neurodegenerative diseases.

- Mechanism of Action : The compound acts as an irreversible inhibitor by covalently binding to the active site of these proteases. This binding prevents the enzymes from performing their physiological functions, which can lead to apoptosis in certain cell types, particularly neuroblastoma cells .

- Selectivity and Efficacy : Research indicates that this compound exhibits high selectivity for cathepsins over other proteases. For instance, studies have shown that this compound can induce apoptosis selectively in neuroblastoma cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Cancer Research

The application of this compound in cancer research is significant due to its role in inhibiting tumor growth through protease modulation.

- Neuroblastoma Treatment : In vitro studies demonstrate that this compound effectively inhibits the growth of neuroblastoma cell lines with an IC50 value around 100 nM. This inhibition is associated with the accumulation of electron-dense vesicles and multivesicular bodies within treated cells, indicating disrupted lysosomal function due to cathepsin inhibition .

- Broader Implications for Cancer Therapy : The selective nature of this compound allows for the potential development of therapies that minimize damage to healthy tissues while effectively targeting cancerous cells. Its ability to induce apoptosis specifically in malignant cells positions it as a candidate for further investigation in clinical settings .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms associated with this compound:

Mecanismo De Acción

Mechanism: The Fmoc group protects the amino group of valine, preventing unwanted reactions during peptide synthesis.

Molecular Targets and Pathways: The compound primarily targets the amino group of valine, protecting it during synthesis. The diazomethane group can react with various nucleophiles, enabling the formation of diverse peptide structures .

Comparación Con Compuestos Similares

Fmoc-L-Val-OH: A similar compound where the diazomethane group is replaced by a hydroxyl group.

Fmoc-L-Val-NH2: A derivative where the diazomethane group is replaced by an amine group.

Fmoc-L-Val-OMe: A compound where the diazomethane group is replaced by a methoxy group.

Uniqueness: Fmoc-L-Val-CHN2 is unique due to the presence of the diazomethane group, which allows for a wide range of chemical reactions and modifications. This makes it a versatile building block in peptide synthesis and other applications .

Actividad Biológica

Fmoc-L-Val-CHN2 is a derivative of valine, characterized by the presence of a fluoromethyl ketone moiety. This compound has garnered interest in various biochemical applications, particularly in proteomics and peptide synthesis. The biological activity of this compound is linked to its potential as a protease inhibitor and its role in modulating biological pathways.

- Chemical Formula : C21H21N3O3

- Molecular Weight : 363.41 g/mol

- CAS Number : 193148-58-2

This compound operates primarily through its interaction with specific proteases, which are enzymes that catalyze the breakdown of proteins. The compound's structure allows it to mimic substrate sequences, enabling it to bind effectively to the active sites of target proteases. This property makes it a promising candidate for inhibiting enzymes involved in various pathological processes, including cancer progression and viral replication.

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects against several proteases. For instance, in studies involving the 3C-like protease (3CL pro) of SARS-CoV-2, this compound was shown to inhibit enzyme activity at low concentrations, highlighting its potential as a therapeutic agent against COVID-19 .

Case Studies

-

SARS-CoV-2 Protease Inhibition :

- Objective : To evaluate the effectiveness of this compound as an inhibitor of the SARS-CoV-2 3CL pro.

- Methodology : Gel-based protease assays were conducted to assess the inhibition levels.

- Results : The compound completely abolished protease activity at concentrations as low as 25 μM, demonstrating its potent inhibitory capability .

-

Proteomic Applications :

- Objective : To explore the utility of this compound in solid-phase peptide synthesis (SPPS).

- Methodology : The compound was incorporated into peptide sequences to study its effects on peptide stability and reactivity.

- Findings : It was found that this compound enhances the efficiency of peptide synthesis processes, making it a valuable tool for researchers in proteomics .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C21H21N3O3 |

| Molecular Weight | 363.41 g/mol |

| CAS Number | 193148-58-2 |

| Inhibitory Concentration (SARS-CoV-2) | 25 μM |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNUSIQJSEXIR-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.